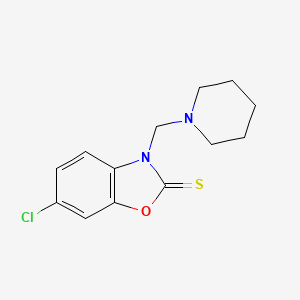
6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that contains a benzoxazole ring substituted with a chlorine atom at the 6th position and a piperidin-1-ylmethyl group at the 3rd position. The compound also features a thione group at the 2nd position. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the benzoxazole ring with piperidin-1-ylmethyl chloride under basic conditions.
Formation of the Thione Group: The final step involves the conversion of the carbonyl group at the 2nd position to a thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or sulfide.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-3-(morpholin-4-ylmethyl)-1,3-benzoxazole-2(3H)-thione
- 6-chloro-3-(pyrrolidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione
Uniqueness
6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2(3H)-thione is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C13H15ClN2OS |
|---|---|
Poids moléculaire |
282.79 g/mol |
Nom IUPAC |
6-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-4-5-11-12(8-10)17-13(18)16(11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Clé InChI |
MWWXRYGSKZZWDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CN2C3=C(C=C(C=C3)Cl)OC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B11117847.png)

![2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11117857.png)
![{[(Adamantane-1-carbonyl)-amino]-methylsulfanyl}-acetic acid](/img/structure/B11117859.png)
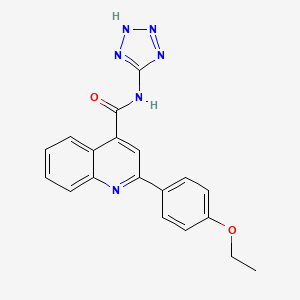
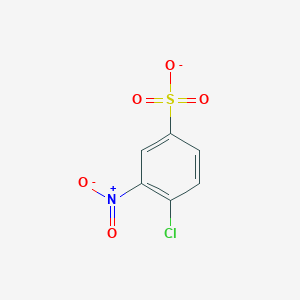
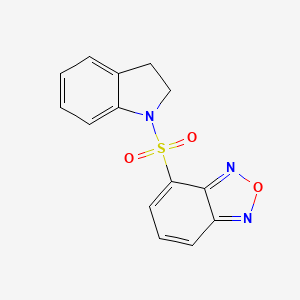
![(5-Methyl-1,2-oxazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11117880.png)
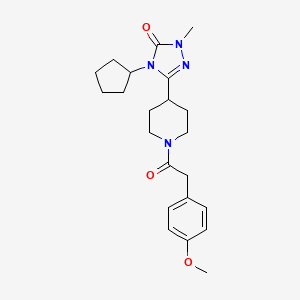
![3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B11117911.png)
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11117916.png)
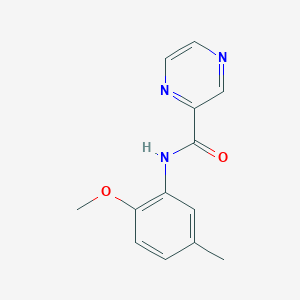
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11117933.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11117938.png)
